Cas no 2034346-57-9 (5-cyclopropyl-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}-1,2-oxazole-3-carboxamide)
5-cyclopropyl-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}-1,2-oxazole-3-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 5-cyclopropyl-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]-1,2-oxazole-3-carboxamide
- 5-cyclopropyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)isoxazole-3-carboxamide
- 5-cyclopropyl-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}-1,2-oxazole-3-carboxamide
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- Inchi: 1S/C17H15N3O2S/c21-17(14-9-15(22-20-14)12-3-4-12)19-10-11-5-6-18-13(8-11)16-2-1-7-23-16/h1-2,5-9,12H,3-4,10H2,(H,19,21)
- InChI Key: PLPOTYPQZQDESJ-UHFFFAOYSA-N
- SMILES: S1C([H])=C([H])C([H])=C1C1C([H])=C(C([H])=C([H])N=1)C([H])([H])N([H])C(C1C([H])=C(C2([H])C([H])([H])C2([H])[H])ON=1)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 23
- Rotatable Bond Count: 5
- Complexity: 432
- XLogP3: 2.4
- Topological Polar Surface Area: 96.3
5-cyclopropyl-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}-1,2-oxazole-3-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6515-0648-2μmol |
5-cyclopropyl-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}-1,2-oxazole-3-carboxamide |
2034346-57-9 | 2μmol |
$57.0 | 2023-09-08 | ||
| Life Chemicals | F6515-0648-5μmol |
5-cyclopropyl-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}-1,2-oxazole-3-carboxamide |
2034346-57-9 | 5μmol |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6515-0648-10μmol |
5-cyclopropyl-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}-1,2-oxazole-3-carboxamide |
2034346-57-9 | 10μmol |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6515-0648-20μmol |
5-cyclopropyl-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}-1,2-oxazole-3-carboxamide |
2034346-57-9 | 20μmol |
$79.0 | 2023-09-08 | ||
| Life Chemicals | F6515-0648-1mg |
5-cyclopropyl-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}-1,2-oxazole-3-carboxamide |
2034346-57-9 | 1mg |
$54.0 | 2023-09-08 | ||
| Life Chemicals | F6515-0648-2mg |
5-cyclopropyl-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}-1,2-oxazole-3-carboxamide |
2034346-57-9 | 2mg |
$59.0 | 2023-09-08 | ||
| Life Chemicals | F6515-0648-3mg |
5-cyclopropyl-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}-1,2-oxazole-3-carboxamide |
2034346-57-9 | 3mg |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6515-0648-4mg |
5-cyclopropyl-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}-1,2-oxazole-3-carboxamide |
2034346-57-9 | 4mg |
$66.0 | 2023-09-08 | ||
| Life Chemicals | F6515-0648-5mg |
5-cyclopropyl-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}-1,2-oxazole-3-carboxamide |
2034346-57-9 | 5mg |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6515-0648-10mg |
5-cyclopropyl-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}-1,2-oxazole-3-carboxamide |
2034346-57-9 | 10mg |
$79.0 | 2023-09-08 |
5-cyclopropyl-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}-1,2-oxazole-3-carboxamide Related Literature
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
Additional information on 5-cyclopropyl-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}-1,2-oxazole-3-carboxamide
Introduction to 5-cyclopropyl-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}-1,2-oxazole-3-carboxamide (CAS No. 2034346-57-9)
5-cyclopropyl-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}-1,2-oxazole-3-carboxamide
This compound, identified by the CAS number 2034346-57-9, represents a significant advancement in the field of pharmaceutical chemistry. Its molecular structure incorporates a unique blend of heterocyclic moieties, including a cyclopropyl group and a pyridine-thiophene fusion, which contribute to its distinctive pharmacological profile. The presence of an oxazole ring further enhances its potential as a bioactive molecule, making it a subject of considerable interest in medicinal chemistry research.
The compound's structure is characterized by a central 1,2-oxazole core, which is a well-known scaffold in drug design due to its ability to engage in hydrogen bonding interactions and its stability under various physiological conditions. The oxazole ring is substituted at the 3-position with a carboxamide group, which not only influences the compound's solubility but also provides a site for further functionalization. This structural feature is particularly valuable in the development of targeted therapies where specific interactions with biological macromolecules are desired.
The N-terminal amide group is linked to a complex arylmethyl moiety that includes a pyridine ring fused to a thiophene ring at the 2-position. This particular arrangement of heterocycles is not commonly encountered in existing pharmaceuticals, suggesting that 5-cyclopropyl-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}-1,2-oxazole-3-carboxamide may exhibit novel mechanisms of action. The pyridine-thiophene fusion is known to interact with various biological targets, including enzymes and receptors, making it a promising candidate for further investigation.
The cyclopropyl group attached to the oxazole ring adds another layer of complexity to the compound's pharmacological properties. Cyclopropyl groups are often incorporated into drug molecules due to their ability to enhance metabolic stability and binding affinity. In this context, the cyclopropyl moiety in 5-cyclopropyl-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}-1,2-oxazole-3-carboxamide may contribute to its resistance against enzymatic degradation and improve its bioavailability.
Recent research has highlighted the potential of this compound in addressing various therapeutic challenges. Studies have indicated that it may possess anti-inflammatory properties by modulating key signaling pathways involved in inflammation. The interaction between the pyridine-thiophene moiety and inflammatory mediators has been observed to disrupt pro-inflammatory cascades, thereby reducing inflammation. This mechanism aligns with current trends in drug development aimed at targeting inflammation through novel chemical entities.
In addition to its anti-inflammatory potential, 5-cyclopropyl-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}-1,2-oxazole-3-carboxamide has shown promise in preclinical studies as an antioxidant agent. Oxidative stress is recognized as a contributing factor in numerous diseases, including neurodegenerative disorders and cardiovascular conditions. The compound's ability to scavenge reactive oxygen species has been demonstrated in vitro, suggesting its potential as a therapeutic agent for oxidative stress-related pathologies.
The synthesis of this compound involves multi-step organic reactions that showcase the expertise of modern synthetic chemistry techniques. The construction of the pyridine-thiophene fusion requires careful consideration of reaction conditions and protecting group strategies to ensure high yield and purity. Advanced methodologies such as transition metal catalysis have been employed to facilitate key transformations, highlighting the integration of cutting-edge synthetic approaches in the development of novel bioactive molecules.
The pharmacokinetic properties of 5-cyclopropyl-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}-1,2-oxazole-3-carboxamide are also of significant interest. Preliminary data suggest that it exhibits favorable oral bioavailability and moderate metabolic stability, making it suitable for oral administration. Furthermore, its distribution profile indicates potential targeting of peripheral tissues in addition to central nervous system receptors, which may broaden its therapeutic applications.
The safety profile of this compound is another critical aspect that has been thoroughly evaluated through preclinical toxicology studies. These studies have demonstrated that it exhibits low toxicity at relevant doses and does not induce significant adverse effects on major organ systems. This safety profile is essential for advancing the compound into clinical trials and ultimately into therapeutic use.
In conclusion, 5-cyclopropyl-N-{[2-(thiophen-2-yli)]methyl}-1,2-oxazole-3-carboxamide (CAS No. 2034346-57-9) represents a promising candidate for further development in pharmaceutical chemistry. Its unique structural features and demonstrated biological activity make it a valuable asset in the search for novel therapeutic agents. Continued research into its mechanisms of action and pharmacokinetic properties will further elucidate its potential applications across multiple therapeutic areas.
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